Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
Description
Historical Context and Discovery
The discovery and development of cyclotrisiloxane compounds emerged from the broader historical evolution of organosilicon chemistry, which began in the mid-19th century with pioneering work by Charles Friedel and James Crafts. In 1863, these researchers successfully synthesized the first organochlorosilane compound, marking the birth of organosilicon chemistry as a distinct field of study. This foundational work established the principles that would later enable the systematic exploration of silicon-carbon bond formation and the development of complex organosilicon structures. The historical significance of their contribution extends beyond the initial discovery, as Friedel and Crafts also described what they termed a "polysilicic acid ether" during their preparation of ethyl- and methyl-o-silicic acid, foreshadowing the later development of cyclic siloxane compounds.
The systematic study of organosilicon compounds gained substantial momentum in the early 20th century through the extensive research conducted by Frederic Stanley Kipping. Kipping's contributions were so significant that he is often regarded as the father of silicon chemistry, and his work laid the groundwork for understanding cyclic siloxane structures. He coined the term "silicone" in 1904, though this terminology was somewhat misleading as it suggested similarity to ketones, which was chemically inaccurate. Kipping's research methodology involved the innovative use of Grignard reagents to synthesize alkylsilanes and arylsilanes, and he was among the first to prepare silicone oligomers and polymers. His systematic approach to organosilicon synthesis provided the foundational techniques that would eventually enable the preparation of complex cyclotrisiloxane derivatives.
The specific development of cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- emerged from advances in controlled synthesis techniques that allowed for the precise placement of different substituents on the silicon atoms within the cyclic framework. The ability to selectively introduce both methyl and phenyl groups onto the silicon centers represented a significant advancement in synthetic organosilicon chemistry. This compound's synthesis typically involves the controlled hydrolysis and condensation of appropriately substituted dichlorosilanes, followed by careful separation and purification techniques. The recognition that different stereoisomeric forms could be obtained, including distinct cis and trans configurations, added another layer of complexity and interest to the compound's study.
Significance in Organosilicon Chemistry
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- occupies a position of considerable importance within organosilicon chemistry due to its unique structural features and versatile chemical behavior. The compound exemplifies the successful integration of aromatic and aliphatic substituents within a cyclic siloxane framework, demonstrating the remarkable synthetic flexibility achievable in organosilicon systems. Its molecular architecture features three silicon atoms arranged in a cyclic pattern with alternating oxygen bridges, where each silicon center bears both a methyl group and a phenyl group, creating a complex three-dimensional structure that influences its physical and chemical properties. This structural arrangement provides insights into how different organic substituents can be systematically incorporated into siloxane frameworks while maintaining structural integrity and chemical stability.
The compound's significance extends to its role as a precursor and intermediate in various polymerization processes, particularly in anionic ring-opening polymerization reactions. Research has demonstrated that the cis isomer of this compound can undergo controlled polymerization under specific conditions, leading to the formation of well-defined polymer structures with predictable molecular weights and architectures. The polymerization behavior of this cyclotrisiloxane provides valuable insights into the general principles governing ring-opening polymerization of strained cyclic siloxanes, contributing to the broader understanding of how ring strain and substituent effects influence polymerization kinetics and mechanisms. These polymerization studies have revealed that both intermolecular propagation and intramolecular back-biting reactions can occur, depending on the reaction conditions and solvent environment.
The thermal properties of cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- contribute significantly to its importance in materials science applications. The compound exhibits good thermal stability and resistance to moisture, characteristics that make it valuable as an intermediate in the synthesis of thermally stable silicone materials. Its physical properties, including a melting point of 100°C and a density of 1.102 g/mL at 20°C, reflect the influence of the mixed substituent pattern on the overall molecular behavior. The presence of both methyl and phenyl substituents creates a balance between flexibility and rigidity that influences its processing characteristics and potential applications in coating formulations and as a lubricant due to its favorable surface properties.
The compound's significance in organosilicon chemistry also stems from its utility as a model system for understanding fundamental aspects of silicon-oxygen bond behavior and the influence of organic substituents on siloxane properties. The thermodynamic data available for the cis isomer, including detailed heat capacity measurements and phase transition information, provides valuable benchmarks for theoretical calculations and computational modeling of siloxane systems. These thermodynamic studies have revealed specific heat capacity values of 538.5 J/mol·K at 298.15 K and enthalpy of fusion values of 43.07 kJ/mol, contributing to the fundamental understanding of how molecular structure influences thermodynamic behavior in organosilicon compounds.
Position in Cyclotrisiloxane Family
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- occupies a distinctive position within the broader cyclotrisiloxane family, representing a sophisticated example of mixed substituent cyclotrisiloxanes that bridges the gap between purely alkyl-substituted and purely aryl-substituted systems. The cyclotrisiloxane family encompasses a range of three-membered cyclic siloxanes, each characterized by three silicon atoms connected through oxygen bridges in a ring structure, but differing significantly in their organic substituents. The most extensively studied member of this family is hexamethylcyclotrisiloxane, also known as D3, which features six methyl groups distributed across the three silicon centers. In comparison to this simpler analog, the trimethyl-triphenyl derivative represents a significantly more complex system that combines the chemical characteristics of both aliphatic and aromatic substitution patterns.
The structural complexity of cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- places it among the more sophisticated members of the cyclotrisiloxane family, particularly when compared to other well-characterized systems such as the trivinyl-trimethyl analog. The compound 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane, which features vinyl groups instead of phenyl groups, demonstrates different reactivity patterns and physical properties, highlighting how the nature of the organic substituents profoundly influences the behavior of cyclotrisiloxane systems. The phenyl substituents in the trimethyl-triphenyl system introduce significant steric bulk and electronic effects that distinguish it from vinyl-containing or purely alkyl-substituted analogs, affecting properties such as melting point, solubility, and reactivity toward various chemical transformations.
Within the context of the cyclotrisiloxane family, the trimethyl-triphenyl derivative demonstrates the principle that mixed substitution patterns can lead to unique property combinations that are not achievable with uniform substituent systems. The alternating methyl and phenyl substitution pattern creates a molecular architecture that balances the flexibility typically associated with methyl groups against the rigidity and electronic effects introduced by aromatic substituents. This balance is reflected in the compound's physical properties, such as its relatively high melting point compared to purely methyl-substituted analogs, while maintaining reasonable solubility in organic solvents and processability for various applications.
The family relationship becomes particularly evident when examining the stereochemical complexity that emerges in mixed-substituent systems. While hexamethylcyclotrisiloxane exists as a single structural isomer due to the identical nature of all substituents, the trimethyl-triphenyl system can exist in multiple stereoisomeric forms, including cis and trans configurations. This stereochemical diversity adds another dimension to the structure-property relationships within the cyclotrisiloxane family and provides opportunities for fine-tuning material properties through selective synthesis of specific isomers. The existence of these stereoisomers also offers valuable insights into the conformational behavior of cyclotrisiloxane rings and the influence of substituent interactions on molecular geometry and stability.
The positioning of cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- within its family is further emphasized by its role as a precursor to more complex siloxane materials through polymerization processes. While simpler cyclotrisiloxanes like hexamethylcyclotrisiloxane undergo straightforward ring-opening polymerization to produce linear or branched polymers, the mixed substituent nature of the trimethyl-triphenyl system enables the synthesis of polymers with alternating side chain compositions. This capability positions the compound as a valuable building block for creating materials with tailored properties that cannot be achieved through the polymerization of uniform cyclotrisiloxane systems, thereby expanding the scope and versatility of the entire cyclotrisiloxane family in materials science applications.
Properties
IUPAC Name |
2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAURRGANAANPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25569-20-4 | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0060272, DTXSID001193254 | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
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| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-45-2, 3424-57-5, 6138-53-0 | |
| Record name | Trimethyltriphenylcyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, (Z)- | |
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| Record name | 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
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| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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| Record name | 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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Biological Activity
Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS Registry Number: 546-45-2) is a siloxane compound with a unique structure that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of Cyclotrisiloxane is , with a molecular weight of 408.67 g/mol. The structure consists of a cyclic arrangement of siloxane units substituted with phenyl and methyl groups. This configuration influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.67 g/mol |
| CAS Registry Number | 546-45-2 |
| Melting Point | 39.5 °C |
Toxicity Studies
Research has indicated that siloxanes can exhibit various toxicological effects. A review highlighted that some siloxanes may have endocrine-disrupting properties and reproductive effects. Specifically, Cyclotrisiloxane has been assessed for its potential to induce liver toxicity and other organ-specific effects upon repeated exposure. Notably, studies suggest that these compounds do not exhibit significant genotoxic effects in vitro or in vivo .
Endocrine Disruption
Cyclotrisiloxane's structural characteristics raise concerns regarding its potential endocrine-disrupting capabilities. Some studies have suggested that siloxanes can interfere with hormonal functions, potentially leading to reproductive toxicity. The mechanism may involve indirect actions affecting hormone surges necessary for ovulation .
Environmental Impact
The environmental fate of Cyclotrisiloxane is also a critical aspect of its biological activity. Siloxanes are known to persist in the environment, raising concerns about bioaccumulation and ecological toxicity. Research indicates that certain siloxanes can affect aquatic organisms and may pose risks to biodiversity .
Case Studies
- Reproductive Toxicity Assessment : A study evaluated the reproductive toxicity of various siloxanes, including Cyclotrisiloxane. Results indicated impaired fertility in animal models exposed to high concentrations of these compounds, suggesting a need for careful regulation in consumer products .
- Aquatic Toxicity Studies : Research on the aquatic toxicity of siloxanes demonstrated that exposure to Cyclotrisiloxane could lead to adverse effects on fish and other aquatic life forms. These findings underscore the importance of assessing the ecological risks associated with siloxane use in industrial applications .
Potential Applications
Despite concerns regarding toxicity, Cyclotrisiloxane has potential applications in various fields:
- Cosmetics : Due to its silicone-based structure, it may be utilized in personal care products for its smooth application properties.
- Industrial Uses : Its chemical stability makes it suitable for use in lubricants and other industrial formulations.
Scientific Research Applications
Key Applications
-
Silicone Polymer Production
- Cyclotrisiloxane serves as an essential intermediate in synthesizing silicone polymers. These polymers are widely used in sealants, adhesives, and coatings due to their excellent flexibility and durability. The incorporation of this compound enhances the mechanical properties and thermal stability of the resulting materials .
-
Advanced Coatings
- The compound is utilized in formulating high-performance coatings that exhibit remarkable thermal stability and resistance to environmental degradation. This makes it particularly suitable for applications in the automotive and aerospace industries where durability against harsh conditions is paramount .
- Medical Devices
- Sealants and Adhesives
-
Material Science Research
- Studies have shown that cyclotrisiloxane can form complexes with various organic molecules due to its phenyl groups, which allow for π-π stacking interactions. This property is beneficial in material science for developing novel materials with tailored functionalities.
Case Study 1: Medical Device Development
Researchers have utilized cyclotrisiloxane in creating silicone elastomers for use in heart valves. The study demonstrated that the incorporation of this compound improved the mechanical strength and biocompatibility of the device, leading to better patient outcomes.
Case Study 2: Automotive Coatings
A study focused on automotive coatings revealed that formulations containing cyclotrisiloxane exhibited superior resistance to UV degradation compared to traditional coatings. This advancement extends the lifespan of automotive finishes under prolonged exposure to sunlight.
Chemical Reactions Analysis
Anionic Ring-Opening Polymerization
This reaction enables the formation of linear polymethylphenylsiloxanes (PMPS) under controlled conditions:
-
Conditions : Conducted in cyclohexane with tetrahydrofuran (THF) as a promoter .
-
Mechanism :
-
Stereochemical Influence : The cis-isomer predominantly yields syndiotactic PMPS due to restricted rotation around the Si–O–Si bonds .
Key Parameters :
Photopolymerization
UV-induced polymerization leverages zinc-based catalysts to form high-molecular-weight polymers:
-
Catalysts : Activated ZnO or ZnS (heated to 250–500°C under vacuum) .
-
Conditions : Exposure to UV light (3200–7000 Å) for 48–72 hours at 50°C .
-
Outcomes :
Mechanistic Insight : UV excitation generates reactive siloxane radicals that initiate chain growth, while zinc catalysts stabilize transition states .
Oxidation Reactions
The compound participates in selective oxidation under mild conditions:
-
Reaction with Ag₂O :
Comparative Reactivity with Analogous Siloxanes
The phenyl groups confer unique reactivity compared to methyl-substituted cyclotrisiloxanes:
Comparison with Similar Compounds
2,4,6-Trimethyl-2,4,6-Tris(3,3,3-Trifluoropropyl)Cyclotrisiloxane (CAS 2374-14-3)
- Molecular formula : C21H24O3Si3F9 (fluorinated analog).
- Molecular weight : ~546.6 g/mol (estimated).
- Physical properties :
- Applications : Used in fluorosilicone elastomers for fuel-resistant seals and gaskets due to the trifluoropropyl group’s chemical inertness .
- Key difference : Replacement of phenyl groups with fluorinated alkyl chains enhances resistance to solvents, oils, and extreme temperatures compared to the phenylmethyl analog .
2,4,6-Trimethyl-2,4,6-Trivinylcyclotrisiloxane (CAS 3901-77-7)
- Molecular formula : C12H18O3Si3.
- Molecular weight : 258.49 g/mol .
- Physical properties :
- Applications : Serves as a crosslinking agent in silicone elastomers due to its reactive vinyl (-CH=CH2) groups, enabling vulcanization .
- Key difference : Vinyl groups provide sites for radical or hydrosilylation reactions, unlike the inert phenyl groups in the target compound .
2,4,6-Triethyl-2,4,6-Trimethylcyclotrisiloxane (CAS 15901-49-2)
- Molecular formula : C15H30O3Si3 (ethyl-methyl analog).
- LogP : 3.35 (predicted), indicating moderate hydrophobicity .
- Applications : Likely used in low-viscosity silicone fluids or lubricants due to the flexible ethyl groups .
- Key difference : Ethyl substituents reduce steric hindrance compared to bulkier phenyl groups, altering thermal and mechanical properties .
Comparative Data Table
Preparation Methods
Photopolymerization Method
This method employs photopolymerization using an activated zinc chalcogen catalyst. The process typically involves the following steps:
Materials : The starting material is cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
-
- The trisiloxane is melted and degassed under vacuum.
- It is then mixed with an activated zinc oxide catalyst.
- The mixture is exposed to ultraviolet light from a high-pressure mercury lamp (125 watts) for an extended period (up to 72 hours).
Temperature : The reaction can be conducted at temperatures ranging from 25 °C to 150 °C; however, optimal results are typically observed around 50 °C.
Outcome : The polymerization results in the formation of linear organopolysiloxanes with intrinsic viscosities ranging from approximately 2.65 dL/g to 6 dL/g in benzene at 25 °C.
Solvent-Assisted Method
In this approach, solvents are utilized to enhance the interaction between the siloxane and the catalyst:
Materials : Similar to the photopolymerization method but includes solvents such as benzene or toluene.
-
- The cyclotrisiloxane is dissolved in a selected solvent and thoroughly degassed.
- It is then mixed with a heat-activated zinc sulfide or zinc oxide catalyst.
- After removing the solvent by flash distillation, the reaction mixture is exposed to ultraviolet light.
Outcome : This method also yields polymers with varying intrinsic viscosities depending on the catalyst and conditions used.
Direct Heating Method
This method focuses on thermal activation without the use of light:
Materials : Cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane and activated zinc oxide.
-
- The zinc oxide is preheated to high temperatures (around 500 °C) under reduced pressure.
- The siloxane is then introduced and allowed to react under controlled conditions.
Outcome : This method can lead to effective polymerization but requires careful control of temperature and pressure to avoid degradation of the siloxane.
The following table summarizes key aspects of each preparation method:
| Method | Catalyst | Temperature Range | Light Exposure | Outcome |
|---|---|---|---|---|
| Photopolymerization | Zinc chalcogen | 25 °C - 150 °C | Yes | Linear organopolysiloxanes with intrinsic viscosity up to ~6 dL/g |
| Solvent-Assisted | Zinc sulfide/oxide | Ambient | Yes | Varies; effective polymerization |
| Direct Heating | Activated zinc oxide | ~500 °C | No | Effective but requires strict temperature control |
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane?
Answer:
Synthesis typically involves controlled condensation of methylphenyldichlorosilane precursors under anhydrous conditions. Characterization requires:
- Nuclear Magnetic Resonance (NMR): , , and NMR to confirm substituent arrangement and ring structure symmetry. For example, NMR can resolve distinct silicon environments (e.g., -O-Si(CH)(CH)-O-) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks at m/z 408.67 (M), with fragmentation patterns consistent with cyclotrisiloxane ring cleavage .
- Infrared Spectroscopy (IR): Key peaks include Si-O-Si stretching (~1000–1100 cm) and aromatic C-H vibrations (~3000 cm) .
Basic: How can researchers resolve discrepancies in reported spectral data for this compound?
Answer:
Contradictions in spectral data (e.g., IR peak shifts or MS fragmentation intensities) often arise from:
- Sample purity: Impurities from incomplete synthesis (e.g., linear siloxane byproducts) alter spectral profiles. Use preparative chromatography (HPLC or GPC) to isolate the pure cyclic trimer .
- Instrument calibration: Cross-validate using NIST reference spectra (subscription-based databases) for EI-MS .
- Solvent effects in NMR: Ensure consistent deuterated solvents (e.g., CDCl) and report chemical shifts relative to TMS .
Advanced: What computational approaches are suitable for predicting the reactivity of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane in polymer networks?
Answer:
- Density Functional Theory (DFT): Model ring-opening energetics (e.g., Si-O bond dissociation) under thermal or catalytic conditions. Basis sets like B3LYP/6-311+G(d,p) are effective for siloxanes .
- Molecular Dynamics (MD): Simulate bulk properties (e.g., viscosity, diffusion coefficients) in hybrid organic-inorganic systems .
- Docking studies: Investigate interactions with catalysts (e.g., Pt-based) to predict regioselectivity in hydrosilylation reactions .
Advanced: How should researchers design experiments to analyze the thermal stability of this cyclotrisiloxane?
Answer:
- Thermogravimetric Analysis (TGA): Conduct under nitrogen/air to determine decomposition onset temperatures (typical range: 250–350°C). Compare with linear analogs to assess cyclic stability .
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., glass transitions or melting points) and exothermic degradation events .
- Isothermal aging: Monitor weight loss and silanol formation (via FTIR) under controlled humidity to evaluate hydrolytic stability .
Advanced: What strategies mitigate contradictions in reported toxicity data for methyl-phenyl substituted cyclotrisiloxanes?
Answer:
- Standardized assays: Use OECD guidelines for acute dermal toxicity (e.g., OECD 402) to ensure consistency. For example, a study reported a TDLo of 4200 mg/kg in rabbits over 21 days .
- Purity controls: Validate purity via GC-MS to rule out confounding effects from residual monomers or catalysts .
- Comparative studies: Benchmark against structurally similar compounds (e.g., hexamethyldisiloxane) to contextualize toxicity thresholds .
Basic: What are the critical crystallographic parameters for confirming the structure of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:
- Ring conformation: Chair or boat configurations depending on substituent steric bulk.
- Bond metrics: Si-O bond lengths (~1.63 Å) and Si-C (phenyl/methyl) distances (~1.87 Å) .
- Packing motifs: π-π stacking of phenyl groups and van der Waals interactions between methyl groups .
Advanced: How can researchers optimize catalytic systems for ring-opening polymerization of this cyclotrisiloxane?
Answer:
- Catalyst screening: Test Lewis acids (e.g., B(CF)) or bases (e.g., KOH) for initiation efficiency. Monitor via NMR for silanolate intermediate formation .
- Kinetic studies: Use real-time FTIR or rheology to track conversion rates and molecular weight evolution (GPC) .
- End-group analysis: Modify with chain-transfer agents (e.g., hexamethyldisiloxane) to control polymer architecture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
